4-Chloro-2-nitrobenzoic acid
Overview
Description
4-Chloro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H4ClNO4 . It has a molecular weight of 201.564 . This compound is a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitrobenzoic acid can be viewed as a 2D Mol file or as a computed 3D SD file . The compound has static disorder around the Cl atoms .
Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-nitrobenzoic acid have been studied . For example, the Kofler hot stage contact method was employed to investigate the potential of preparing a co-crystal with nicotinamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-nitrobenzoic acid include a molecular weight of 201.564 . The melting point of the co-crystal of 4-Chloro-2-nitrobenzoic acid and nicotinamide is higher than the melting points of either of the pure components .
Scientific Research Applications
Pharmaceutical Applications
“4-Chloro-2-nitrobenzoic acid” has potential as an active pharmaceutical ingredient for immunodeficiency diseases, acting as an anti-viral and anti-cancer agent. Its polymorphic forms have been studied for their solid-state behavior, which is crucial in drug formulation .
Co-crystal Synthesis
This compound is used in the synthesis of co-crystals, which are systems designed to improve the solubility and bioavailability of pharmaceuticals. It has been involved in the preparation of single crystals by slow evaporation of a methanol solution .
Nonlinear Optical (NLO) Material Development
The compound has been utilized in the growth and characterization of organic NLO single crystals, which are important for applications in photonics and optoelectronics .
Analytical Chemistry
In analytical chemistry, “4-Chloro-2-nitrobenzoic acid” is used for its precise melting point and assay characteristics, which are essential for quality control and standardization processes .
Crystallography Research
The crystal structure of “4-Chloro-2-nitrobenzoic acid” has been reported, revealing insights into hydrogen bonding and keto–enol tautomerization, which are significant for understanding molecular interactions .
Safety and Hazards
Future Directions
The future directions for the study and application of 4-Chloro-2-nitrobenzoic acid could involve further exploration of its potential as a therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent . Additionally, more research could be conducted on the synthesis and properties of co-crystals involving 4-Chloro-2-nitrobenzoic acid .
Mechanism of Action
Target of Action
It is known that nitrobenzoic acids can undergo reactions at the benzylic position, which suggests that they may interact with enzymes or other proteins that can facilitate such reactions .
Mode of Action
Nitro compounds, in general, are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, thereby affecting their function .
Biochemical Pathways
Nitro compounds can participate in a variety of chemical reactions, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given its potential to undergo various chemical reactions, it could potentially lead to modifications of target molecules, which could in turn affect cellular processes .
properties
IUPAC Name |
4-chloro-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHIPDTWWVYVRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211899 | |
Record name | 4-Chloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrobenzoic acid | |
CAS RN |
6280-88-2 | |
Record name | 4-Chloro-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6280-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 4-Chloro-2-nitrobenzoic acid in crystallography?
A1: 4-Chloro-2-nitrobenzoic acid frequently acts as a robust building block in the formation of co-crystals. This capability arises from its molecular structure, which facilitates hydrogen bonding with suitable partner molecules. [, , , , , , , ]
Q2: How does 4-Chloro-2-nitrobenzoic acid interact with other molecules to form co-crystals?
A2: The molecule typically interacts through hydrogen bonds, utilizing its carboxylic acid group (O-H) as a hydrogen bond donor and its nitro group (NO2) as a hydrogen bond acceptor. This interaction is observed in various co-crystals formed with compounds like pyrazine, quinoline derivatives, phthalazine, and others. [, , , , , , , ]
Q3: Can you provide an example of a co-crystal formed with 4-Chloro-2-nitrobenzoic acid and describe its structural features?
A3: One example is the co-crystal formed between 4-Chloro-2-nitrobenzoic acid and pyrazine. The pyrazine molecule sits on an inversion center, and two molecules of 4-Chloro-2-nitrobenzoic acid interact with one pyrazine molecule through O-H⋯N and C-H⋯O hydrogen bonds, forming a 2:1 unit. []
Q4: How does the position of the chlorine and nitro groups on the benzene ring affect co-crystal formation?
A4: Research has shown that changing the position of chlorine and nitro substituents on the benzene ring of benzoic acid can significantly impact the resulting co-crystal structure. This difference is observed when comparing co-crystals formed with isomers like 2-chloro-4-nitrobenzoic acid, 3-chloro-2-nitrobenzoic acid, and others. [, , , , , , ]
Q5: Has the crystal structure of 4-Chloro-2-nitrobenzoic acid itself been determined?
A5: Yes, the crystal structure of 4-Chloro-2-nitrobenzoic acid has been determined and reported. It crystallizes in the monoclinic system with the space group C2/c. []
Q6: What is the molecular formula and molecular weight of 4-Chloro-2-nitrobenzoic acid?
A6: The molecular formula of 4-Chloro-2-nitrobenzoic acid is C7H4ClNO4, and its molecular weight is 201.56 g/mol. []
Q7: Are there any studies on the spectroscopic properties of 4-Chloro-2-nitrobenzoic acid?
A7: Yes, 35Cl Nuclear Quadrupole Resonance (NQR) studies have been conducted on 4-Chloro-2-nitrobenzoic acid, providing insights into its electronic environment and molecular interactions. []
Q8: Has 4-Chloro-2-nitrobenzoic acid been utilized in the synthesis of other compounds?
A8: Absolutely! Researchers have employed 4-Chloro-2-nitrobenzoic acid as a starting material in the synthesis of various compounds, including 5-(2-Amino-4-chlorophenyl)tetrazole and 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One. These syntheses highlight its versatility as a chemical precursor. [, ]
Q9: Is there research on the growth and characterization of single crystals containing 4-Chloro-2-nitrobenzoic acid?
A9: Yes, studies have investigated the growth and characterization of organic non-linear optical (NLO) single crystals utilizing 4-Chloro-2-nitrobenzoic acid and 1,2,3-Benzotriazole. []
Q10: Are there studies examining the role of pKa in the crystal structures formed by 4-Chloro-2-nitrobenzoic acid?
A10: Researchers have explored the influence of pKa on the crystal structures of six different compounds formed between 4-methylquinoline and various isomers of chloro- and nitro-substituted benzoic acids, including 4-Chloro-2-nitrobenzoic acid. []
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